Cas no 1806970-04-6 (3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol)

3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol
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- Inchi: 1S/C9H5F6NO3/c10-8(11,12)5-1-4(3-17)2-6(16(18)19)7(5)9(13,14)15/h1-2,17H,3H2
- SMILES: FC(C1C(=CC(CO)=CC=1C(F)(F)F)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 289.01736199 g/mol
- Monoisotopic Mass: 289.01736199 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 2.6
- Molecular Weight: 289.13
3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001779-1g |
3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol |
1806970-04-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol Related Literature
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol
3,4-Bis(trifluoromethyl)-5-nitrobenzyl Alcohol: A Comprehensive Overview
The compound 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol, identified by the CAS number 1806970-04-6, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering. Recent studies have highlighted its role in the development of novel materials and its influence on chemical reactivity under specific conditions.
The molecular structure of 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol consists of a benzene ring substituted with two trifluoromethyl groups at positions 3 and 4, a nitro group at position 5, and a hydroxymethyl group (-CH₂OH) attached to the benzene ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting subject for both theoretical and experimental studies. The trifluoromethyl groups are known for their electron-withdrawing effects, which can significantly influence the reactivity of the molecule in various chemical reactions.
Recent research has focused on the synthesis and characterization of this compound, particularly its role in the development of advanced materials. For instance, studies have explored its potential as a precursor for the synthesis of high-performance polymers and as an intermediate in the production of biologically active compounds. The nitro group present in the molecule is particularly reactive and can undergo various transformations, such as reduction to an amine or further oxidation to a nitroso compound, depending on the reaction conditions.
The hydroxymethyl group in 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol adds another layer of functionality to the molecule. This group can participate in hydrogen bonding, making it a potential candidate for applications in drug design and as a building block for bioactive molecules. Recent advancements in medicinal chemistry have highlighted the importance of such functional groups in enhancing the bioavailability and pharmacokinetic properties of drugs.
In terms of physical properties, this compound exhibits a high degree of stability under normal conditions due to the electron-withdrawing effects of the trifluoromethyl and nitro groups. However, it is sensitive to strong reducing agents and may undergo decomposition under extreme conditions. The compound is typically synthesized via multi-step processes involving nucleophilic aromatic substitution or coupling reactions, depending on the starting materials used.
The application of 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol extends beyond traditional chemical synthesis. Recent studies have explored its use in nanotechnology, where it serves as a template for the self-assembly of nanostructures. Its ability to form stable complexes with metal ions makes it a promising candidate for applications in catalysis and sensor technology.
In conclusion, 3,4-Bis(trifluoromethyl)-5-nitrobenzyl alcohol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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